molecular formula C18H18O B11950378 (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one CAS No. 6332-04-3

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B11950378
CAS No.: 6332-04-3
M. Wt: 250.3 g/mol
InChI Key: FLJAEHNSTVEODG-MDZDMXLPSA-N
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Description

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one (CAS 6332-04-3) is a synthetic chalcone derivative with a molecular formula of C18H18O and a molecular weight of 250.33 g/mol . This compound, also known as 2',4',6'-Trimethylchalcone or 1-Mesityl-3-phenyl-2-propen-1-one, belongs to the chalcone family, characterized by a 1,3-diaryl-2-propen-1-one skeleton . It features a mesityl (2,4,6-trimethylphenyl) group and a phenyl group linked by an α,β-unsaturated ketone system in the thermodynamically stable (E)-configuration . Chalcones are prime intermediates for synthesizing various bioactive heterocyclic compounds and are extensively investigated for their broad pharmacological potential . Research on chalcones, including trimethoxyphenyl and other alkyl-substituted analogs, has demonstrated wide-ranging biological properties such as antimicrobial, antifungal, antioxidant, antitumor, and anti-inflammatory activities . The structural manipulation of the aromatic rings, as seen in this trimethyl-substituted derivative, is a common strategy in medicinal chemistry to enhance biological activity and understand structure-activity relationships (SAR) . This compound serves as a valuable building block in organic synthesis and a key scaffold for developing new therapeutic agents in pharmaceutical research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, swallowed, or in contact with skin .

Properties

CAS No.

6332-04-3

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+

InChI Key

FLJAEHNSTVEODG-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Reaction Mechanism

The Claisen-Schmidt condensation between 2,4,6-trimethylacetophenone and benzaldehyde derivatives remains the most efficient pathway for synthesizing the target compound. The reaction proceeds through a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration.

The general reaction scheme is:

2,4,6-Trimethylacetophenone+BenzaldehydeBase(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one+H2O\text{2,4,6-Trimethylacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Standard Reaction Conditions

Optimized parameters from multiple studies demonstrate high reproducibility:

ParameterTypical ValueImpact on Yield
Catalyst40% NaOH or KOHHigher base strength accelerates enolate formation
SolventEthanol (95%)Balanced polarity for reactant solubility
Temperature50-80°CLower temps favor selectivity; higher temps reduce reaction time
Reaction Time5-8 hoursExtended times improve conversion but risk side reactions
Molar Ratio (Ketone:Aldehyde)1:1.1Excess aldehyde drives reaction completion

These conditions typically achieve yields of 75-92% after recrystallization from ethanol.

Alternative Synthetic Approaches

Ultrasonic-Assisted Synthesis

Recent adaptations employ ultrasonic irradiation to enhance reaction efficiency:

  • Conditions : 80°C water bath with 40% KOH in methanol

  • Advantages :

    • Reduces reaction time to 2-3 hours

    • Improves yield to 89-94% through cavitation effects

    • Minimizes side product formation (validated by HPLC)

Solvent-Free Methodology

Green chemistry approaches eliminate organic solvents:

  • Procedure :

    • Mechanochemical grinding of reactants with solid KOH

    • Thermal activation at 70°C for 4 hours

  • Performance Metrics :

    • Yield: 82-85%

    • Purity: >98% (by 1H^1\text{H} NMR)

Critical Process Parameters

Stereochemical Control

The E-configuration of the α,β-unsaturated ketone is confirmed through:

  • 1H^1\text{H} NMR coupling constants (3JHH=16.5Hz^3J_{HH} = 16.5 \, \text{Hz})

  • X-ray crystallography showing dihedral angle of 176.8° between aromatic rings

Purification Protocols

MethodPurity AchievedKey Observations
Ethanol Recrystallization99.2% (HPLC)Forms colorless needles
Column Chromatography99.5% (HPLC)Requires hexane:ethyl acetate (4:1)
Sublimation99.8% (HPLC)Limited to small-scale production

Spectroscopic Characterization

Infrared Spectroscopy

Critical absorption bands confirm functional groups:

ν(C=O)=1652cm1(conjugated ketone)[3]ν(C=C)=1598cm1(trans-alkene)[3]ν(C-H aromatic)=30242915cm1[3]\begin{align}
\nu(\text{C=O}) &= 1652 \, \text{cm}^{-1} \, \text{(conjugated ketone)} \
\nu(\text{C=C}) &= 1598 \, \text{cm}^{-1} \, \text{(trans-alkene)} \
\nu(\text{C-H aromatic}) &= 3024-2915 \, \text{cm}^{-1} \
\end{align
}

1H^1\text{H} NMR (400 MHz, CDCl3_3):

δ (ppm)MultiplicityIntegrationAssignment
2.28s9HMesityl methyl groups
6.91d (J=16.5HzJ = 16.5 \, \text{Hz})1Hβ-vinylic proton
7.38d (J=16.5HzJ = 16.5 \, \text{Hz})1Hα-vinylic proton
6.80-7.54m8HAromatic protons

13C^{13}\text{C} NMR (101 MHz, CDCl3_3):

δ (ppm)Assignment
197.4Ketone carbonyl
144.2α-Carbon (C=O adjacent)
139.8β-Carbon (vinyl)
128.1-134.6Aromatic carbons
21.1Methyl carbons

Scale-Up Considerations

Industrial Adaptation Challenges

ParameterLab ScalePilot Plant Scale
Batch Size5-50 g5-20 kg
Heat ManagementSimple refluxJacketed reactor with cryogenic cooling
Mixing EfficiencyMagnetic stirringTurbine impellers (800-1200 rpm)
Yield Consistency90-92%85-88%

Continuous Flow Synthesis

Emerging methodologies show promise for large-scale production:

  • Reactors : Microfluidic systems with 2 mm internal diameter

  • Residence Time : 12 minutes at 120°C

  • Productivity : 1.2 kg/day per reactor module

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-Trimethylchalcone can undergo various chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or other substituted chalcones.

Scientific Research Applications

Synthesis of Organic Compounds

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one serves as a versatile intermediate in organic synthesis. It is commonly used to produce various derivatives through reactions such as:

  • Aldol Condensation : This reaction can yield complex polycyclic structures useful in pharmaceutical chemistry.

Photochemical Studies

The compound has been investigated for its photochemical properties. Studies have shown that it can undergo photodegradation and photostability assessments, making it valuable in the development of light-stable materials.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Some studies have reported its effectiveness against various microbial strains.

Material Science

The compound has been explored for its role in developing advanced materials, particularly in coatings and polymers where its stability and reactivity can enhance material performance.

Case Study 1: Synthesis of Chalcone Derivatives

A study published in Catalysis Communications demonstrated the use of this compound as a precursor for synthesizing chalcone derivatives with enhanced biological activity. The researchers reported improved yields and selectivity when employing this compound as a starting material for further reactions .

Case Study 2: Photostability Assessment

In a study focusing on photochemical properties, researchers evaluated the stability of this compound under UV irradiation. The results indicated that while the compound showed some degradation over prolonged exposure, it retained significant structural integrity compared to other chalcones .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogues and Substituent Effects

Chalcone derivatives with modified aryl groups exhibit distinct electronic and steric properties. Below is a comparison of key analogues:

Compound Substituents Key Features Biological Activity References
(E)-3-Phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one 2,4,6-Trimethylphenyl (C1); Phenyl (C3) High thermal stability due to steric hindrance from mesityl group. Anticancer (predicted), antimicrobial (moderate)
(E)-3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) 2,4,6-Trimethoxyphenyl (C1); Phenyl (C3) Electron-rich methoxy groups enhance π-conjugation. Strong anticancer activity (IC₅₀: 8.2–12.4 µM against breast cancer cells)
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) 2,4,6-Triethoxyphenyl (C1); 3,4,5-Trimethoxyphenyl (C3) Increased solubility due to ethoxy groups; mitochondrial apoptosis inducer. Hepatocellular carcinoma (HCC) inhibition via intrinsic apoptosis pathway
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3,4,5-Trimethoxyphenyl (C1); Phenyl (C3) Electron-donating methoxy groups at meta/para positions. Antimicrobial activity against Pseudomonas (zone of inhibition: 14–18 mm)

Electronic and Spectral Comparisons

Substituent effects on spectral properties (UV, IR, NMR) have been systematically analyzed:

UV-Vis Absorption :
  • The target compound’s methoxy analogues (e.g., A7) exhibit bathochromic shifts (λₘₐₓ ~350–370 nm) due to extended conjugation from electron-donating methoxy groups .
  • Hammett correlations for substituted (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ones show strong dependence on σ⁺ constants (r = 0.907), indicating resonance-driven electronic effects .
IR Spectroscopy :
  • Carbonyl stretching frequencies (νCO) for s-trans conformers in trimethoxyphenyl chalcones range from 1650–1670 cm⁻¹, lower than mesityl derivatives (~1680 cm⁻¹), reflecting reduced electron withdrawal .
NMR Chemical Shifts :
  • Protons adjacent to electron-withdrawing groups (e.g., NO₂) deshield Hα and Hβ, with δHα upfield shifts (7.2–7.8 ppm) in nitro-substituted derivatives .
Anticancer Activity :
  • The trimethoxy analogue A7 demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) by disrupting tubulin polymerization .
Antimicrobial Activity :
  • 4-Bromo-substituted (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one shows superior activity against Pseudomonas (zone of inhibition: 18 mm) compared to the parent compound (12 mm) .
  • Mesityl derivatives exhibit moderate activity, likely due to reduced solubility and steric hindrance limiting target engagement .

Key Research Findings and Trends

Substituent Position Matters : Methoxy groups at the 2,4,6-positions (A7) enhance anticancer activity, while 3,4,5-substitution favors antimicrobial effects .

Steric vs. Electronic Effects : Bulky mesityl groups improve thermal stability but reduce solubility and bioactivity compared to methoxy analogues .

Multi-Target Potential: Chalcones with mixed substituents (e.g., ETTC) leverage both mitochondrial apoptosis and tubulin inhibition pathways .

Biological Activity

(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, commonly known as 2',4',6'-trimethylchalcone, is a chalcone derivative with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H18_{18}O
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 6332-04-3
  • IUPAC Name : this compound

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The specific compound this compound has been studied for its potential in various therapeutic contexts.

Anticancer Activity

Research indicates that chalcones can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. This is achieved by modulating key apoptotic pathways, including the caspase cascade. For instance, the compound has been observed to downregulate procaspase-3 and enhance the expression of cleaved PARP-1 in MDA-MB-231 breast cancer cells, suggesting its role in promoting apoptotic cell death .
  • Inhibition of Cell Migration : The compound has demonstrated the ability to inhibit the migration of cancer cells, which is crucial in preventing metastasis. This effect may be linked to its influence on cellular signaling pathways involved in cell motility .
  • Antioxidant Properties : this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress within cells, which is beneficial in protecting against cancer progression and other oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Modulation of Enzyme Activity : The compound influences various enzymes involved in cell signaling and apoptosis. For example, it affects the expression levels of HOX-1 protein and other markers associated with apoptotic pathways .
  • Oxidative Stress Regulation : By enhancing antioxidant defense mechanisms and reducing reactive oxygen species (ROS), this chalcone derivative contributes to cellular homeostasis and protects against DNA damage .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

StudyFindings
Study 1Demonstrated that the compound induces apoptosis in MDA-MB-231 cells by modulating caspase activity and promoting PARP cleavage.
Highlighted the antioxidant properties of chalcones and their potential role in cancer prevention through ROS scavenging.
Study 3Investigated the structural characteristics of chalcones that contribute to their biological activities and therapeutic potentials.

Q & A

Q. What are the most reliable synthetic routes for (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one?

The compound is commonly synthesized via Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone under basic conditions. For example, 2,4,6-trimethylacetophenone can react with cinnamaldehyde in ethanol with KOH as a catalyst at 0–50°C, yielding the chalcone derivative after 2–3 hours . Optimization of solvent polarity (e.g., ethanol vs. methanol) and base strength (e.g., NaOH vs. KOH) is critical for improving yield and stereoselectivity.

Q. How can the stereochemical purity of the (E)-isomer be confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is essential. The coupling constant (J) between the α and β protons of the enone system in the (E)-isomer typically ranges from 15–17 Hz due to trans-configuration. High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction (SCXRD) further validate molecular structure and stereochemistry .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • UV-Vis : λmax ~300–350 nm (π→π* transitions in the enone system).
  • FTIR : Stretching vibrations at ~1650 cm<sup>−1</sup> (C=O), ~1600 cm<sup>−1</sup> (C=C), and ~2900 cm<sup>−1</sup> (C-H aromatic).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), while the enone protons show distinct coupling patterns .

Advanced Research Questions

Q. How can computational methods predict the solid-state packing and hydrogen-bonding interactions of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry, while Hirshfeld surface analysis quantifies intermolecular interactions. The 2,4,6-trimethylphenyl group induces steric hindrance, reducing π-π stacking but promoting C-H···O hydrogen bonds with the carbonyl group. Graph set analysis (e.g., Etter’s rules) classifies these interactions as D motifs .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. For disordered regions (e.g., rotating methyl groups), apply restraints (ISOR, DELU) and analyze residual electron density maps. Cross-validation with PLATON’s ADDSYM algorithm ensures space group accuracy .

Q. How does substituent variation on the phenyl rings affect electronic properties?

Electron-donating groups (e.g., -OCH3) on the 2,4,6-trimethylphenyl ring increase the HOMO energy, enhancing charge-transfer interactions. Time-dependent DFT (TD-DFT) simulations correlate these changes with red-shifted UV-Vis absorption bands. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials linked to substituent Hammett constants .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Molecular docking : Target enzymes like DNA gyrase (PDB: 1KZN) to assess binding affinity .

Methodological Recommendations

  • Synthetic Optimization : Screen ionic liquids (e.g., [BMIM]BF4) to enhance reaction rates and yields .
  • Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to grow single crystals for SCXRD .
  • Data Reproducibility : Validate computational models against experimental XRD and spectroscopic data to minimize overfitting .

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